8-(3-(Trimethylsilyl)prop-2-yn-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3-(Trimethylsilyl)prop-2-yn-1-yl)quinoline is a chemical compound with the molecular formula C15H17NSi. It is characterized by the presence of a quinoline ring substituted with a trimethylsilyl group attached to a prop-2-yn-1-yl chain.
Preparation Methods
The synthesis of 8-(3-(Trimethylsilyl)prop-2-yn-1-yl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and 3-(Trimethylsilyl)prop-2-yn-1-yl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Procedure: The quinoline is reacted with 3-(Trimethylsilyl)prop-2-yn-1-yl bromide under reflux conditions for several hours.
Chemical Reactions Analysis
8-(3-(Trimethylsilyl)prop-2-yn-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced quinoline derivatives.
Scientific Research Applications
8-(3-(Trimethylsilyl)prop-2-yn-1-yl)quinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 8-(3-(Trimethylsilyl)prop-2-yn-1-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
8-(3-(Trimethylsilyl)prop-2-yn-1-yl)quinoline can be compared with other similar compounds, such as:
3-(Trimethylsilyl)prop-2-yn-1-yl bromide: A precursor in the synthesis of the target compound.
Quinoline derivatives: Compounds with similar quinoline structures but different substituents, which may exhibit different chemical and biological properties.
Trimethylsilyl-substituted compounds: Compounds with trimethylsilyl groups attached to different molecular frameworks, which may have different reactivity and applications.
Properties
CAS No. |
2007909-09-1 |
---|---|
Molecular Formula |
C15H17NSi |
Molecular Weight |
239.39 g/mol |
IUPAC Name |
trimethyl(3-quinolin-8-ylprop-1-ynyl)silane |
InChI |
InChI=1S/C15H17NSi/c1-17(2,3)12-6-10-14-8-4-7-13-9-5-11-16-15(13)14/h4-5,7-9,11H,10H2,1-3H3 |
InChI Key |
NERKKGPIFJYEAV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.